An In-depth Technical Guide to 3-Hydroxy-2-isopropylbenzonitrile
An In-depth Technical Guide to 3-Hydroxy-2-isopropylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-isopropylbenzonitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a hydroxyl group, an isopropyl group, and a nitrile group on a benzene ring, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and potential biological activity, with a focus on its role as a tyrosinase inhibitor. Due to the limited availability of experimental data for this specific compound, this guide combines available information with data from closely related compounds and established chemical principles.
Chemical Structure and Properties
3-Hydroxy-2-isopropylbenzonitrile possesses a distinct molecular architecture that governs its chemical behavior. The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitrile group creates a unique electronic environment on the aromatic ring.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 3-hydroxy-2-isopropylbenzonitrile |
| CAS Number | 1243279-74-4[1] |
| Molecular Formula | C₁₀H₁₁NO[1] |
| Molecular Weight | 161.20 g/mol [1] |
| InChI Key | VDAAYDPVNDLKLN-UHFFFAOYSA-N[1] |
Physicochemical Properties
Experimental data on the physicochemical properties of 3-Hydroxy-2-isopropylbenzonitrile is limited. The following table includes predicted values and information on solubility characteristics.
| Property | Value | Source |
| Boiling Point | 288.8 ± 33.0 °C | Predicted |
| Density | 1.09 ± 0.1 g/cm³ | Predicted |
| pKa | 9.10 ± 0.10 | Predicted |
| Solubility | Soluble in alcohols (ethanol, methanol), ketones, and other polar organic solvents. Solubility is expected to be higher in hot solvents.[1] | Inferred from related compounds |
Synthesis and Purification
Plausible Synthetic Routes
Strategy A: Functionalization of a Benzonitrile Core
This approach would involve the sequential introduction of the isopropyl and hydroxyl groups onto a benzonitrile starting material. This would likely involve a Friedel-Crafts alkylation to introduce the isopropyl group, followed by a hydroxylation step. The regioselectivity of both steps would be critical to obtain the desired 3-hydroxy-2-isopropyl substitution pattern.[1]
Strategy B: Cyanation of a Substituted Phenol
This route begins with a precursor that already contains the isopropyl and hydroxyl groups, such as 2-isopropylphenol. The key step is the introduction of the cyano group onto the aromatic ring. This can be achieved through methods like the Sandmeyer or Rosenmund-von Braun reactions.[1]
Illustrative Experimental Protocol (Adapted from related compounds)
The following is a generalized protocol for the synthesis of a hydroxybenzonitrile via the demethylation of a methoxybenzonitrile precursor. This serves as an example of the type of procedure that could be adapted for the synthesis of 3-Hydroxy-2-isopropylbenzonitrile from a suitable methoxy-substituted precursor.
Reaction: Demethylation of 3-methoxy-2-isopropylbenzonitrile to 3-Hydroxy-2-isopropylbenzonitrile.
Materials:
-
3-methoxy-2-isopropylbenzonitrile
-
2,4,6-trimethylpyridine (collidine)
-
Lithium iodide (LiI)
-
10% Aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
-
Saturated brine solution
Procedure:
-
To a 250 mL three-necked flask, add 3-methoxy-2-isopropylbenzonitrile (1 equivalent) and 2,4,6-trimethylpyridine.
-
Heat the reaction mixture to 170 °C with stirring.
-
Once the temperature is stable, add lithium iodide (3 equivalents) in portions.
-
Continue stirring the reaction at 170 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10% aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic phase sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Purification by Recrystallization
A general protocol for the purification of the final product via recrystallization is as follows:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent system (a solvent that dissolves the compound when hot but not when cold).
-
Dissolution: Dissolve the crude compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration: If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Spectroscopic Data (Predicted)
Experimentally obtained spectroscopic data for 3-Hydroxy-2-isopropylbenzonitrile is not widely available. The following tables provide predicted data based on the chemical structure.
¹H NMR Predicted Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | ~7.0-7.4 | Multiplet |
| Hydroxyl O-H | ~5.0-6.0 (variable) | Singlet (broad) |
| Isopropyl C-H | ~3.2-3.4 | Septet |
| Isopropyl CH₃ | ~1.2-1.4 | Doublet |
¹³C NMR Predicted Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C≡N | 115 - 120 |
| C-OH | 150 - 160 |
| C-isopropyl | 135 - 145 |
| Aromatic C | 115 - 140 |
| Isopropyl CH | 25 - 35 |
| Isopropyl CH₃ | 20 - 25 |
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2250 (sharp) |
Potential Biological Activity: Tyrosinase Inhibition
Substituted benzonitriles are a class of compounds that have been investigated for a variety of biological activities. 3-Hydroxy-2-isopropylbenzonitrile has been identified as a potential tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of skin-lightening agents and treatments for hyperpigmentation disorders.
Tyrosinase Inhibition Assay Protocol
The following is a standard protocol for determining the tyrosinase inhibitory activity of a compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.5)
-
Test compound (3-Hydroxy-2-isopropylbenzonitrile)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and various concentrations of the test compound or kojic acid.
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475-492 nm at regular intervals for a defined period using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Chemical Properties Overview
Caption: Key chemical and biological properties of 3-Hydroxy-2-isopropylbenzonitrile.
Plausible Synthetic Workflow
Caption: A potential synthetic workflow for 3-Hydroxy-2-isopropylbenzonitrile.
Proposed Tyrosinase Inhibition Mechanism
Caption: Proposed mechanism of tyrosinase inhibition by phenolic compounds.
